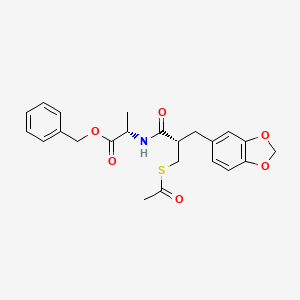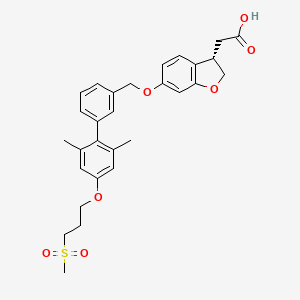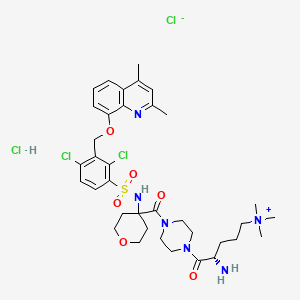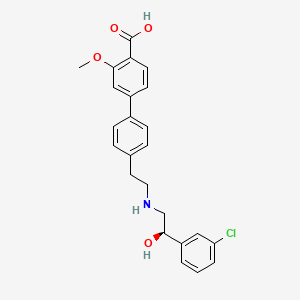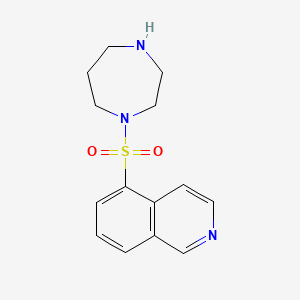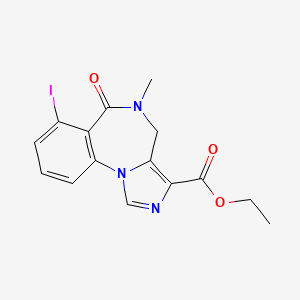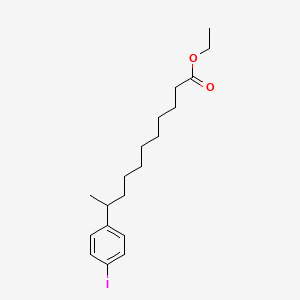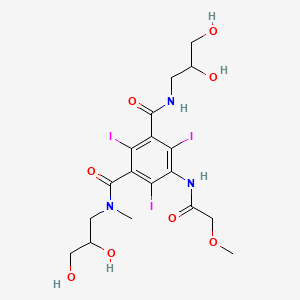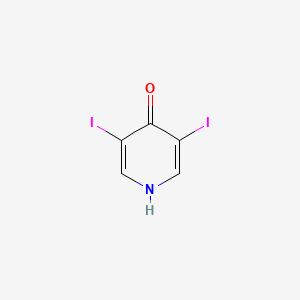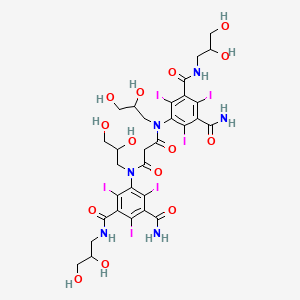
Griseofulvin
Übersicht
Beschreibung
Griseofulvin is an antifungal medication that belongs to the group of medicines called antifungals . It is used to treat fungus infections of the body, feet, groin and thighs, scalp, skin, fingernails, and toenails . This medicine may be taken alone or used along with medicines that are applied to the skin for fungus infections .
Synthesis Analysis
The synthesis of this compound involves the nonreducing polyketide synthase gsfA which initiates the synthesis by combining one acetyl-CoA and six malonyl-CoA units to form the heptaketide backbone of benzophenone 5a. The O-methyltransferases (gsfB and gsfC) then methylate phenols on benzophenone 5a to generate the intermediate griseophenone C .Molecular Structure Analysis
The crystal and molecular structure of this compound (C17H17ClO6) has been determined . The antibiotic crystallizes in space group P41, with a =8.967 (2), c =19.904 (9) Å and Z =4 .Chemical Reactions Analysis
This compound is an antifungal polyketide metabolite produced mainly by ascomycetes . It has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication .Physical And Chemical Properties Analysis
The solubility of this compound in buffer solutions (pH 2.0 and 7.4), 1-octanol and hexane was measured in the temperature range 293.15–313.15 K by the shake flask method . It was found that this compound is poorly soluble in aqueous buffer solutions (x≤8.63·10−7), while the best solubility is observed in 1-octanol (x≤6.56·10−4) .Wissenschaftliche Forschungsanwendungen
1. Inhibition of Fungal Mitosis
Griseofulvin has been identified to play a crucial role in inhibiting fungal mitosis. It is particularly effective against dermatophytes, localizing in keratinized cells and preventing the growth of invasive fungi. This mechanism is reflective of its unique pharmacological properties that allow it to concentrate specifically in skin, hair, and nails, thereby inhibiting the growth of dermatophytes in these tissues (Gull & Trinci, 1973).
2. Immunomodulatory Effects
Research has explored the immunomodulatory effects of this compound, particularly its influence on cell adhesion molecules on human leukocytes and vascular endothelial cells. This compound has shown the potential to downregulate L-selectin expression on neutrophils and inhibit the expression of TNF alpha-induced VCAM-1 on human dermal microvascular endothelial cells, suggesting its utility in modulating inflammatory responses (Asahina et al., 2001).
3. Potential Antimalarial Activity
This compound has been investigated for its potential antimalarial activity, specifically its ability to impair the intraerythrocytic growth of Plasmodium falciparum. This activity is thought to be through the inhibition of ferrochelatase, a critical enzyme in the heme biosynthesis pathway. Although this compound showed promise in vitro, it did not exhibit therapeutic or prophylactic effects in clinical trials for malaria. Nonetheless, it represents a novel approach to targeting Plasmodium growth (Smith et al., 2017).
4. Modulation of Microtubule Dynamics
This compound has been shown to influence microtubule dynamics, a property that has implications for its potential use in cancer therapy. By stabilizing microtubule dynamics and activating p53, this compound inhibits the proliferation of cancer cells, such as those in MCF-7 breast cancer lines, synergistically with vinblastine. This suggests that this compound could play a role in cancer chemotherapy due to its low toxicity and ability to suppress microtubule dynamics (Rathinasamy et al., 2010).
Safety and Hazards
Griseofulvin should be used only under a chemical fume hood . Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided . Dust formation should be avoided and inhalation of dust, vapor, mist, or gas should be prevented . Ingestion should be avoided and immediate medical assistance should be sought if swallowed .
Zukünftige Richtungen
Griseofulvin has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Furthermore, this compound may inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells . These findings imply the repurposing potentials of the FDA-approved drug this compound in designing and developing novel therapeutic interventions .
Wirkmechanismus
Target of Action
Griseofulvin, an antifungal polyketide metabolite, primarily targets the microtubules in fungal cells . It binds to alpha and beta tubulin , key components of microtubules . Microtubules play a crucial role in cell division and are thus vital for the growth and reproduction of fungi .
Mode of Action
This compound’s mode of action is primarily fungistatic , meaning it inhibits the growth of fungi rather than killing them outright . It achieves this by interfering with fungal cell mitosis and nuclear acid synthesis . By binding to alpha and beta tubulin, this compound disrupts the function of spindle and cytoplasmic microtubules, thereby inhibiting cell division .
Biochemical Pathways
This compound affects the cell division pathway in fungi. It inhibits the formation of intracellular microtubules and disrupts the mitotic spindle . This interference with the cell division pathway prevents the fungi from reproducing and spreading .
Pharmacokinetics
This compound exhibits variable and unpredictable absorption, with 25-70% of an oral dose being absorbed . Peak serum concentrations are attained 4 hours after a dose . It is extensively metabolized in the liver and excreted in urine and feces . The elimination half-life ranges from 9 to 24 hours . This compound’s absorption is enhanced when taken with a fatty meal .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. By disrupting cell division, this compound prevents the spread of the fungal infection . It is used to treat a variety of superficial tinea infections and fungal infections of the fingernails and toes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be enhanced by the ingestion of a fatty meal . Furthermore, this compound’s action may be affected by the specific strain of fungus, as well as the patient’s immune status and the presence of other medical conditions .
Biochemische Analyse
Biochemical Properties
Griseofulvin plays a significant role in biochemical reactions by inhibiting fungal cell mitosis and nucleic acid synthesis. It interacts with various biomolecules, including tubulin, a protein that is a key component of microtubules. This compound binds to tubulin, disrupting the function of microtubules and thereby inhibiting the formation of the mitotic spindle, which is essential for cell division . This interaction is crucial for its antifungal activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily targets fungal cells, causing inhibition of cell division and eventual cell death. In epithelial cells, this compound has been shown to cause cellular injury and inhibit growth at relatively low concentrations . It also affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, which interferes with microtubule function and inhibits mitosis . This binding induces conformational changes in tubulin, disrupting the mitotic spindle and preventing cell division. Additionally, this compound has been found to enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow . It also exhibits inhibitory effects on SARS-CoV-2 entry and viral replication through its binding potential with viral proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known to be stable under standard conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that this compound can cause hepatotoxicity and other adverse effects with prolonged use . The stability and degradation of this compound are critical factors in its long-term efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats dermatophyte infections in animals such as dogs, cats, and horses . At higher doses, this compound can cause toxic effects, including liver and thyroid cancer in rodents, abnormal germ cell maturation, teratogenicity, and embryotoxicity . These findings highlight the importance of dosage regulation to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidative demethylation and glucuronidation . The metabolites, including 6-desmethylthis compound and 4-desmethylthis compound, interact with cytokeratin intermediate filament proteins, potentially leading to liver injury . These metabolic pathways are crucial for understanding the drug’s pharmacokinetics and potential side effects.
Transport and Distribution
Following oral administration, this compound is deposited in keratin precursor cells and has a greater affinity for diseased tissue . It is transported through energy-dependent processes and binds to fungal microtubules, interfering with their function . The drug’s distribution within the body is influenced by its binding to keratin, making it highly resistant to fungal invasions.
Subcellular Localization
This compound’s subcellular localization is primarily within the microtubules of fungal cells. It binds to tubulin, disrupting microtubule function and inhibiting mitosis . Additionally, this compound has been shown to trigger the expression of connexin 43, a tumor-suppressor gene, and enhance its translocation from the cytoplasm to the nucleus . This subcellular localization is essential for its antifungal and potential anticancer activities.
Eigenschaften
IUPAC Name |
(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-RBHXEPJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
| Record name | GRISEOFULVIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20442 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020674 | |
| Record name | Griseofulvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid | |
| Record name | GRISEOFULVIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20442 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Griseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L | |
| Record name | GRISEOFULVIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20442 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Griseofulvin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GRISEOFULVIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Griseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Griseofulvin is fungistatic, however the exact mechanism by which it inhibits the growth of dermatophytes is not clear. It is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. It binds to keratin in human cells, then once it reaches the fungal site of action, it binds to fungal microtubes thus altering the fungal process of mitosis., Fungistatic; griseofulvin inhibits fungal cell mitosis by causing disruption of the mitotic spindle structure, thereby arresting the metaphase of cell division. It is deposited in varying concentrations in the keratin precursor cells of skin, hair, and nails, rendering the keratin resistant to fungal invasion. As the infected keratin is shed, it is replaced with healthy tissue. | |
| Record name | Griseofulvin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GRISEOFULVIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID | |
CAS RN |
126-07-8, 2884-22-2 | |
| Record name | GRISEOFULVIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20442 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Griseofulvin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Griseofulvin [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Griseofulvin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | griseofulvin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Griseofulvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Griseofulvin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GRISEOFULVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HRV3E3D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GRISEOFULVIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Griseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
428 °F (NTP, 1992), 220 °C | |
| Record name | GRISEOFULVIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20442 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Griseofulvin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GRISEOFULVIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Griseofulvin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Griseofulvin exerts its antifungal activity by interacting with fungal microtubules, which are essential components of the cytoskeleton involved in cell division and intracellular transport. This compound binds to tubulin, the protein subunit of microtubules, and disrupts microtubule assembly and function. [] This disruption leads to the inhibition of mitosis in fungal cells. []
A: While this compound affects microtubules in both fungal and mammalian cells, it exhibits a stronger inhibitory effect on mitosis in fungal cells. [] This suggests subtle differences in its interaction with fungal tubulin compared to mammalian tubulin. Research indicates that the mode of action towards fungi and mammalian cancer cells may be different. []
A: By disrupting microtubule dynamics, this compound inhibits cell division and intracellular transport in susceptible fungi, ultimately leading to fungal cell death. [] In mammalian cells, this compound has been shown to block cell-cycle progression at the G2/M phase and induce apoptosis in tumor cell lines. []
ANone: The molecular formula of this compound is C17H17ClO6, and its molecular weight is 352.77 g/mol.
A: Yes, ultraviolet (UV) spectrophotometry has been used to determine this compound purity at a wavelength of 291 nm. []
A: Yes, molecular dynamics simulations have been employed to investigate the mechanism of how sodium cumene sulfonate, a hydrotrope, enhances the solubility of this compound in water. []
A: this compound is known for its poor aqueous solubility. To address this, researchers synthesized novel this compound analogues, including semicarbazone and aminoguanidine derivatives, which exhibited improved water solubility compared to this compound and its 2'-benzyloxy analogue at different pH levels. []
ANone: Several approaches have been investigated to enhance this compound's formulation and bioavailability:
- Ultramicrosizing: Reducing particle size significantly improves the bioavailability of this compound. Studies have shown that ultramicrosized formulations exhibit bioequivalence to larger doses of microsized formulations. []
- Solid Dispersions: Incorporating this compound into matrices of polymers like polyethylene glycol (PEG) using fusion or solvent methods leads to faster dissolution rates and enhanced bioavailability. []
- Liposomal Encapsulation: Encapsulating this compound into liposomes, microscopic lipid bilayer structures, can significantly improve its gastrointestinal absorption. Studies have shown a 2.6-fold increase in maximum plasma concentration with liposomal this compound compared to suspension formulations. []
- Hydrophilic Diluents: Using hydrophilic diluents like lactose, sucrose, mannitol, and dextrose during tablet formulation has been shown to impact this compound release. Dextrose and sucrose, in particular, demonstrated superior in vitro release profiles compared to commercially available this compound tablets. []
- Mesoporous Calcium Carbonate Particles: Incorporating this compound into mesoporous calcium carbonate particles, coupled with ultrasonically-assisted topical application, has been explored for transdermal delivery. This strategy aims to deliver the drug directly to hair follicles, potentially reducing the required dose and systemic side effects. []
A: Liposomal formulations of this compound have shown excellent stability with negligible leakage of the drug over 18 days when stored at 4°C. []
A: this compound is administered orally and absorbed from the gastrointestinal tract. [] It exhibits variable absorption that can be influenced by factors like particle size and formulation. [, ] Once absorbed, this compound is distributed throughout the body, accumulating in keratin precursor cells, including those found in the skin, hair, and nails. []
A: Studies have shown that sweat plays a significant role in the transfer and distribution of this compound within the stratum corneum, the outermost layer of the skin. Heat-induced sweating was found to decrease this compound concentration in the stratum corneum, indicating its excretion through sweat. [] Preventing sweat loss through occlusion led to lower this compound concentrations compared to control areas, suggesting a "wick effect" where sweat facilitates this compound transfer within the skin layers. []
A: this compound is primarily metabolized in the liver to 6-demethylthis compound (6-DMG), its major metabolite. [] Both this compound and 6-DMG are excreted in the urine. []
A: Yes, research suggests that this compound may be more effective in treating Tinea Capitis caused by Microsporum species compared to Trichophyton species. [] In contrast, Terbinafine has shown greater efficacy against Trichophyton species. []
A: Yes, rabbit models of syphilis have been used to investigate the potential efficacy of this compound against spirochetes. [] While early studies suggested limited effects, [] further research is needed to fully understand its potential in treating spirochetal infections.
A: Yes, while generally effective, cases of this compound resistance in dermatophytes, particularly Trichophyton rubrum, have been reported. [, ]
A: While in vitro susceptibility testing can provide some insights, it may not always reliably predict clinical outcomes. Some studies suggest that this compound susceptibility testing may not be a definitive predictor of treatment success in Trichophyton rubrum infections. []
ANone: Several factors beyond fungal resistance can contribute to treatment failure with this compound:
- Misdiagnosis: Accurately identifying the causative organism is crucial, as this compound's efficacy varies among different species. []
- Pathogen Shift: During treatment, a new fungal strain or species may infect the patient, potentially leading to therapeutic failure. []
- Poor Compliance: Adherence to the prescribed treatment regimen is essential for successful outcomes. []
- Impaired Drug Absorption: Factors affecting this compound absorption from the gastrointestinal tract can impact its efficacy. []
- Peripheral Vascular Disease: Adequate blood flow to the affected area is essential for drug delivery, and compromised circulation can hinder treatment success. []
- Immunological Factors: The patient's immune status plays a crucial role in fighting off infections, and underlying immune deficiencies can contribute to treatment failures. []
A: There is debate regarding the necessity of routine laboratory monitoring for all patients. While significant laboratory abnormalities are rare, periodic monitoring might be warranted in specific cases, such as patients with pre-existing hepatic or hematological conditions, those on prolonged treatment, or those experiencing clinical symptoms suggestive of adverse effects. [, ]
A: Yes, a case report documented suspected this compound toxicity in cheetahs. [] The animals exhibited signs of severe bone marrow suppression, which was attributed to the high doses of this compound administered. [] This highlights the importance of careful dose considerations, particularly in different species.
A: The use of mesoporous calcium carbonate particles, as mentioned earlier, represents a targeted delivery approach. [] By incorporating this compound into these particles and applying them topically with ultrasound, researchers aim to deliver the drug directly to hair follicles, improving its localization to the target site of infection in dermatophytosis. []
ANone: Several analytical techniques have been employed in this compound research:
- Ultraviolet (UV) Spectrophotometry: Used for purity determination by measuring absorbance at specific wavelengths, such as 291 nm. []
- Chromatography: Thin-layer chromatography and high-performance liquid chromatography (HPLC) are used to separate and quantify this compound and its metabolites in various matrices. [, ]
- Gas Chromatography (GC): GC coupled with electron-capture detection (ECD-GC) has been used to assay this compound levels in serum and skin samples. []
- Mass Spectrometry (MS): MS techniques, including fast atom bombardment (FAB) MS, have been used to characterize this compound metabolites and identify N-alkylated porphyrins produced during its metabolism. []
A: Particle size and formulation significantly impact this compound's dissolution rate. Ultramicrosized formulations exhibit faster dissolution compared to microsized preparations. [] Additionally, incorporating this compound into solid dispersions with polymers like PEG can significantly enhance its dissolution rate and, consequently, its bioavailability. []
A: Studies have shown that hydrophilic diluents, such as lactose, sucrose, mannitol, and dextrose, can influence the dissolution profile of this compound from tablets. Dextrose and sucrose demonstrated superior dissolution enhancement compared to other diluents, suggesting their potential in improving this compound's bioavailability from solid dosage forms. []
A: Studies in a mouse model of protoporphyria induced by this compound revealed a gradual decrease in the density of hepatic DCs, immune cells involved in antigen presentation, over time. [] In contrast, the density of Kupffer cells, resident macrophages in the liver, increased. [] These findings suggest that this compound-induced liver injury might lead to alterations in the hepatic immune cell populations, potentially influencing the immune response in this context.
A: Research in a mouse model of this compound-induced protoporphyria revealed that Mdr P-glycoproteins, membrane transporters involved in drug efflux, do not appear to play a critical role in the biliary excretion of protoporphyrin. [] This suggests that other transport mechanisms or pathways are responsible for clearing this hydrophobic compound from the liver. []
A: this compound can act as a "suicide substrate" for certain CYP enzymes, leading to their inactivation. [] This interaction is thought to be responsible for the development of hepatic protoporphyria, as this compound metabolism can result in the formation of N-alkylated porphyrins that inhibit ferrochelatase, an enzyme involved in heme biosynthesis. []
ANone: Several antifungal agents have emerged as alternatives to this compound, particularly for treating Tinea Capitis:
- Terbinafine: This allylamine antifungal exhibits excellent efficacy against many dermatophytes, often requiring shorter treatment durations compared to this compound. [, , , ] It is generally well-tolerated but can cause gastrointestinal disturbances and, rarely, liver enzyme elevations.
- Itraconazole: This triazole antifungal is effective against a broad spectrum of fungi, including dermatophytes. [, , ] It is available in both oral and topical formulations. Side effects can include gastrointestinal issues, headache, and, in rare cases, liver toxicity.
- Fluconazole: Another triazole antifungal, Fluconazole, is effective against various fungal infections, including Tinea Capitis. [, , ] It is generally well-tolerated but can cause gastrointestinal upset, headache, and, rarely, liver problems.
ANone: Several factors can influence the selection of an antifungal agent:
- Causative Organism: The specific dermatophyte species causing the infection can guide treatment selection, as different antifungals exhibit varying efficacy. []
- Drug Interactions: Some antifungals, including this compound, are known to interact with other medications, which can impact their efficacy or safety. [, ]
- Treatment Duration: Newer antifungals like Terbinafine often require shorter treatment courses compared to this compound, which can improve patient adherence. [, , , ]
ANone: this compound research extends beyond its antifungal properties and has sparked interest in various fields:
- Oncology: this compound's effects on microtubule dynamics have garnered attention for potential anticancer applications. [, ] Studies investigating its activity against various cancer cell lines highlight its potential as an antimitotic agent, either alone or in combination with other chemotherapeutic drugs. [, , ]
- Immunology: Investigating this compound's impact on hepatic immune cells, such as dendritic cells and Kupffer cells, provides insights into its influence on the liver's immune microenvironment. [] Understanding these interactions could have implications for liver diseases beyond those directly caused by this compound.
- Drug Delivery: Research on novel formulations, such as liposomal this compound and this compound-loaded mesoporous calcium carbonate particles, highlights the cross-disciplinary efforts to improve its delivery and therapeutic efficacy. [, ] These approaches leverage advancements in nanotechnology and material science to enhance drug targeting and bioavailability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



